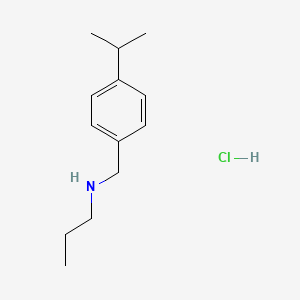
N-(4-Isopropylbenzyl)-1-propanamine hydrochloride
Übersicht
Beschreibung
“N-(4-Isopropylbenzyl)-1-propanamine hydrochloride” is a chemical compound with the CAS Number: 1049680-98-9 . It has a molecular weight of 225.76 and its linear formula is C13 H19 N . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “N-(4-Isopropylbenzyl)-1-propanamine hydrochloride” is 1S/C13H19N.ClH/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3;/h4-8,11,14H,1,9-10H2,2-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“N-(4-Isopropylbenzyl)-1-propanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 225.76 and its linear formula is C13 H19 N .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-(4-Isopropylbenzyl)-1-propanamine hydrochloride: has been investigated for its antimicrobial potential. Researchers have found that it displays inhibitory effects against bacterial and fungal strains. Specifically, it shows promise in combating Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium .
Antioxidant Properties
The compound has been evaluated for its antioxidant activity using various assays, such as DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ferric reducing power tests. These studies suggest that N-(4-Isopropylbenzyl)-1-propanamine hydrochloride possesses antioxidant properties, which could be beneficial in oxidative stress-related conditions .
Drug Design and Scaffold Exploration
Researchers have explored the compound’s chemical scaffold for drug design. Its unique structure, combining an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, offers opportunities for developing novel pharmaceutical agents. The diphenyl sulfone scaffold in this compound may serve as a starting point for designing antimicrobial drugs .
Toxicity Assessment
Toxicity studies have been conducted using freshwater cladoceran Daphnia magna Straus. These investigations help assess the safety profile of the compound. Preliminary results indicate that it exhibits low toxicity, which is crucial for potential therapeutic applications .
In Silico Analysis
Computational modeling (in silico) has been employed to predict the compound’s antimicrobial effects and toxicity. These simulations provide insights into its interactions with microbial targets and potential side effects. Such predictive studies aid in optimizing drug candidates before experimental validation .
Biofilm Eradication
Given its antimicrobial properties, N-(4-Isopropylbenzyl)-1-propanamine hydrochloride may hold promise in eradicating bacterial biofilms. Biofilms contribute to chronic infections and antibiotic resistance. Researchers are exploring its efficacy in disrupting biofilm structures and preventing their formation .
Safety and Hazards
The safety data sheet for a similar compound, 4-Isopropylbenzyl alcohol, indicates that it is harmful if swallowed . It’s important to wash hands and any exposed skin thoroughly after handling, and not to eat, drink or smoke when using this product . If swallowed, it’s advised to call a poison center or doctor/physician .
Eigenschaften
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRKOJTXSQLNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Isopropylbenzyl)-1-propanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



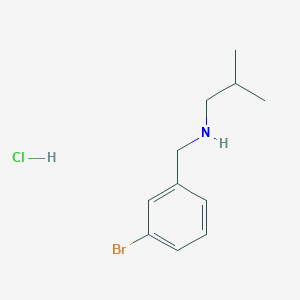

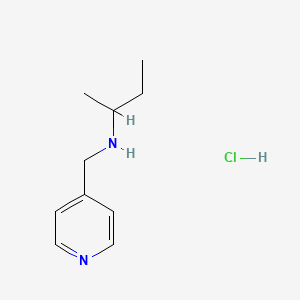

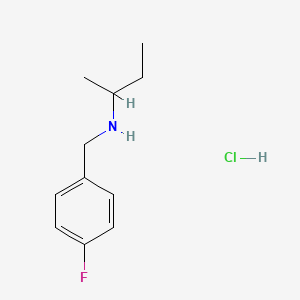
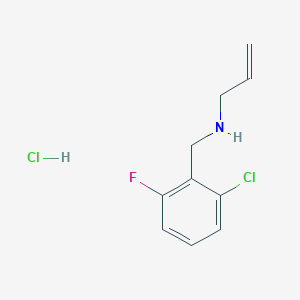
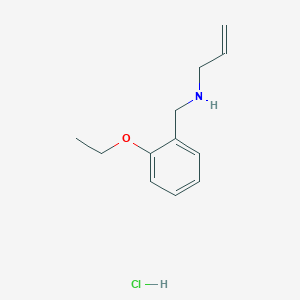
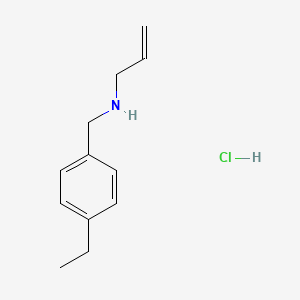
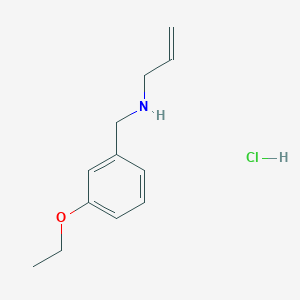
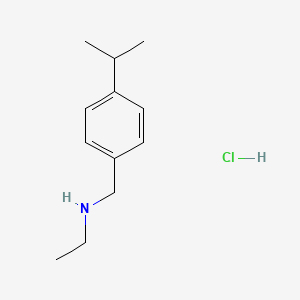
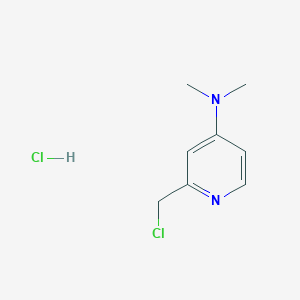
![2-[3-(Dimethylamino)propoxy]benzaldehyde hydrochloride](/img/structure/B3077840.png)
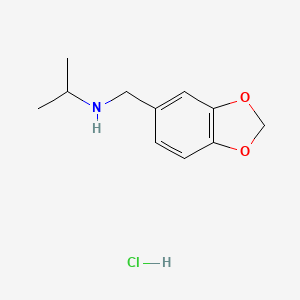
![Butyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B3077853.png)